molecular formula C20H22ClN3O3 B244053 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide

Numéro de catalogue B244053
Poids moléculaire: 387.9 g/mol
Clé InChI: USDADJQPCCLGKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide, commonly known as ACPCA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. ACPCA is a synthetic compound that belongs to the class of benzamides, which are widely used in medicinal chemistry and pharmacology.

Mécanisme D'action

The mechanism of action of ACPCA involves its binding to the GluK1 subtype of kainate receptors in the brain. This binding results in the inhibition of the receptor's function, which leads to a reduction in synaptic transmission and plasticity. This mechanism has been shown to have potential therapeutic implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
ACPCA has been shown to have a number of biochemical and physiological effects in the brain. These include the inhibition of synaptic transmission, the reduction of neuronal excitability, and the modulation of synaptic plasticity. These effects are mediated through the selective inhibition of the GluK1 subtype of kainate receptors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using ACPCA in lab experiments is its selectivity for the GluK1 subtype of kainate receptors. This allows for more precise and targeted experiments, which can lead to a better understanding of the role of these receptors in various neurological disorders. However, one of the limitations of using ACPCA is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Orientations Futures

There are a number of potential future directions for research on ACPCA. One area of interest is its potential therapeutic applications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanisms of action of ACPCA and its potential efficacy in clinical settings. Additionally, there is potential for the development of new compounds based on the structure of ACPCA that may have improved solubility and selectivity for kainate receptors.

Méthodes De Synthèse

The synthesis of ACPCA involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 4-acetylpiperazine in the presence of a base. This results in the formation of an intermediate, which is then reacted with 3-chloroaniline to yield ACPCA. The overall yield of this process is around 35-40%.

Applications De Recherche Scientifique

ACPCA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a selective inhibitor of the GluK1 subtype of kainate receptors in the brain. Kainate receptors are a type of ionotropic glutamate receptor that play a crucial role in the regulation of synaptic transmission and plasticity in the brain. ACPCA has been shown to selectively inhibit the GluK1 subtype of kainate receptors, which has potential therapeutic implications for the treatment of various neurological disorders such as epilepsy, stroke, and chronic pain.

Propriétés

Formule moléculaire

C20H22ClN3O3

Poids moléculaire

387.9 g/mol

Nom IUPAC

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)19-8-5-16(13-18(19)21)22-20(26)15-3-6-17(27-2)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,22,26)

Clé InChI

USDADJQPCCLGKQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl

SMILES canonique

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.